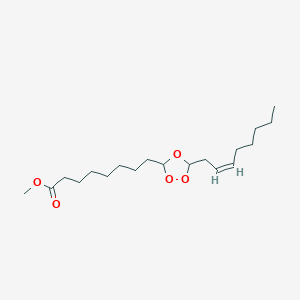

Methyl linoleate 9,10-ozonide

Description

Context of Lipid Ozonolysis and Reactive Oxygen Species in Chemical Biology

Lipid ozonolysis is a critical area of study within chemical biology, focusing on the reactions of ozone, a potent reactive oxygen species (ROS), with lipids. Unsaturated lipids, integral components of cell membranes and lipoproteins, are particularly susceptible to ozonolysis. nih.govresearchgate.net This process initiates a cascade of chemical events, leading to the formation of various products, including ozonides, aldehydes, and hydroperoxides. researchgate.netscielo.br

The interaction between ROS and lipids is a double-edged sword. While controlled generation of these species plays a role in cellular signaling, excessive production can lead to oxidative stress, a condition implicated in numerous disease pathologies. nih.gov The study of lipid ozonolysis provides a window into understanding the fundamental mechanisms of oxidative damage to biological molecules and the cellular responses to such stress. nih.gov Researchers investigate these reactions to identify specific markers of oxidative damage and to explore the biological activities of the resulting products. nih.govresearchgate.net

Significance of Methyl Linoleate (B1235992) as a Model Lipid Substrate

Methyl linoleate, the methyl ester of the polyunsaturated omega-6 fatty acid linoleic acid, is extensively utilized as a model substrate in lipid peroxidation and ozonolysis studies. smolecule.com Its structure, featuring two double bonds, makes it highly susceptible to oxidation, thereby mimicking the behavior of polyunsaturated fatty acids found in biological membranes and other lipid structures. smolecule.com

The use of methyl linoleate offers several advantages in a research setting. As a single, well-defined compound, it allows for more controlled and reproducible experiments compared to complex lipid mixtures. scielo.br This simplifies the analysis of reaction products and facilitates a clearer understanding of the underlying chemical mechanisms. researchgate.netscielo.br Consequently, findings from studies on methyl linoleate provide foundational insights into the broader processes of lipid oxidation in more complex biological systems. smolecule.com

Overview of Research Trajectories for Methyl Linoleate 9,10-Ozonide

Research on this compound (MLO) has followed several distinct yet interconnected trajectories:

Synthesis and Characterization: A primary focus has been on the synthesis of MLO through the ozonolysis of methyl linoleate and its subsequent chemical characterization. ontosight.aiscielo.br Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in identifying and quantifying the formation of ozonides and other products like aldehydes and hydroperoxides. scielo.brresearchgate.nettandfonline.com Studies have shown that the signals from formed ozonides increase with higher ozone concentrations. researchgate.nettandfonline.com

Toxicological Studies: A significant area of investigation involves the toxicological effects of MLO. In vitro studies using alveolar macrophages have demonstrated that MLO is a potent toxic agent, causing a dose-dependent decrease in phagocytic activity. nih.gov Notably, MLO was found to be three times more toxic than cumene (B47948) hydroperoxide, a model peroxidative agent. nih.gov These studies aim to understand the mechanisms of its cytotoxicity, which appear to differ from those of other peroxides. nih.gov

Interaction with Antioxidants: Researchers have explored the interaction of MLO and its precursor reaction with antioxidants like vitamin C and α-tocopherol. nih.govtandfonline.com Supplementation of macrophages with vitamin C was found to decrease their sensitivity to MLO. nih.gov Conversely, the presence of α-tocopherol during the ozonation of methyl linoleate led to a marked decrease in the formation of ozonides and aldehydes, suggesting that antioxidants can interfere with the formation of these products. tandfonline.com

Metabolic Studies: The metabolic fate of MLO has also been a subject of research. Studies have shown that glutathione (B108866) S-transferases (GST) can catalyze the reaction of MLO with reduced glutathione, leading to its detoxification. nih.gov This suggests a potential pathway for the metabolic inactivation of this ozonide. nih.gov

The following table provides a summary of key research findings related to this compound:

| Research Area | Key Findings | References |

| Synthesis | Formed through ozonolysis of methyl linoleate; formation increases with ozone concentration. | ontosight.airesearchgate.nettandfonline.com |

| Characterization | Identified and quantified using 1H and 13C NMR spectroscopy. | researchgate.netscielo.br |

| Toxicology | Three times more toxic to alveolar macrophages than cumene hydroperoxide. | nih.gov |

| Antioxidant Interaction | Vitamin C decreases macrophage sensitivity; α-tocopherol reduces its formation. | nih.govtandfonline.com |

| Metabolism | Detoxified by glutathione S-transferases (GST). | nih.gov |

Structure

3D Structure

Properties

CAS No. |

121431-57-0 |

|---|---|

Molecular Formula |

C19H34O5 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

methyl 8-[5-[(Z)-oct-2-enyl]-1,2,4-trioxolan-3-yl]octanoate |

InChI |

InChI=1S/C19H34O5/c1-3-4-5-6-9-12-15-18-22-19(24-23-18)16-13-10-7-8-11-14-17(20)21-2/h9,12,18-19H,3-8,10-11,13-16H2,1-2H3/b12-9- |

InChI Key |

AFPOKSLEBAWNKG-XFXZXTDPSA-N |

Isomeric SMILES |

CCCCC/C=C\CC1OC(OO1)CCCCCCCC(=O)OC |

Canonical SMILES |

CCCCCC=CCC1OC(OO1)CCCCCCCC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of Methyl Linoleate 9,10 Ozonide

Ozonolysis of Methyl Linoleate (B1235992)

Ozonolysis is a powerful organic reaction where ozone is used to cleave carbon-carbon double or triple bonds. In the case of methyl linoleate, which has two double bonds, selective ozonolysis can lead to the formation of the 9,10-ozonide.

Experimental Protocols for Ozonide Formation

The generation of methyl linoleate ozonide is typically carried out in a laboratory setting by dissolving methyl linoleate in a suitable solvent and then bubbling a stream of ozone gas through the solution. A common procedure involves introducing the methyl linoleate, often with a participating solvent like water, into a bubbling reactor where the ozone reaction occurs at room temperature. researchgate.net The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy to observe the appearance of ozonide signals and the corresponding decrease in the signals from the olefinic double bonds. researchgate.net The reaction is typically conducted at low temperatures, such as -78°C, to control the exothermic nature of the reaction and to stabilize the intermediate species. byjus.com Once the reaction is complete, indicated by a color change in the solution (e.g., turning blue from unreacted ozone) or by analytical monitoring, the excess ozone is removed, and the reaction mixture is worked up to isolate the desired ozonide product. byjus.com

Impact of Ozone Concentration and Reaction Time on Ozonide Yields

The yield of methyl linoleate ozonide is directly influenced by both the concentration of ozone supplied and the duration of the reaction.

Studies have demonstrated a positive correlation between the concentration of ozone and the rate of ozonide formation. As the ozone concentration increases, the signal intensities corresponding to the formed ozonides also increase. researchgate.net This is accompanied by a proportional decrease in the signals from the olefinic double bonds of the methyl linoleoleate, indicating the consumption of the starting material. researchgate.net The uptake of ozone and the rate of reaction can, however, be subject to saturation kinetics, where at high ozone concentrations, the reaction rate may no longer increase linearly. mdpi.com

Reaction time is also a critical parameter. The ozonolysis reaction proceeds over time until the reactant's double bonds are consumed. In flow chemistry systems, a sufficient residence time is necessary for the complete conversion of the unsaturated fatty acid. For instance, with an adequate ozone-to-alkene ratio, a residence time of a few minutes can be sufficient for complete ozonolysis. researchgate.net Insufficient reaction time will result in incomplete conversion and a lower yield of the ozonide.

The following interactive data table illustrates the relationship between these parameters and the ozonide yield.

| Parameter | Relationship to Ozonide Yield | Research Findings |

| Ozone Concentration | Generally, higher concentration leads to a higher rate of formation and yield. | Signal intensities of formed ozonides increase with increments in ozone concentration. researchgate.net The rate of formation of oxygenated compounds increases as the applied dosage of ozone increases. |

| Reaction Time | Yield increases with time until the starting material is fully consumed. | The disappearance of olefinic double bond signals corresponds with the increase in ozonide signals over time. researchgate.net In flow systems, sufficient residence time is crucial for complete conversion. researchgate.net |

Mechanistic Pathways of Ozonide Formation: The Criegee Mechanism

The formation of the stable secondary ozonide, methyl linoleate 9,10-ozonide (a 1,2,4-trioxolane), from the reaction of ozone with methyl linoleate is explained by the Criegee mechanism. This mechanism involves a sequence of cycloaddition and cycloreversion reactions. organic-chemistry.orgnih.gov

Formation of Primary Ozonides (1,2,3-Trioxolanes)

The initial step of the Criegee mechanism is the reaction between ozone and one of the carbon-carbon double bonds of the methyl linoleate molecule. This is a concerted, 1,3-dipolar cycloaddition reaction. organic-chemistry.orgaip.org In this step, the ozone molecule adds across the double bond to form a highly unstable, five-membered ring intermediate known as the primary ozonide, or molozonide. organicchemistrytutor.comacs.org This primary ozonide has a 1,2,3-trioxolane structure. organic-chemistry.orgacs.org This initial cycloaddition is an exothermic process, and the resulting primary ozonide is energetically excited and has a very short lifetime. wikipedia.org

Decomposition to Carbonyl Oxides (Criegee Intermediates) and Carbonyl Compounds

Due to its instability, the primary ozonide rapidly undergoes a cycloreversion reaction. acs.org This process involves the cleavage of the carbon-carbon bond and one of the oxygen-oxygen bonds of the trioxolane ring. rsc.org This decomposition breaks the primary ozonide into two smaller fragments: a carbonyl compound (an aldehyde or a ketone) and a carbonyl oxide, also known as the Criegee intermediate. aip.orgrsc.orgucf.edu The Criegee intermediate is a highly reactive species with a zwitterionic or biradical character. ucf.edu The energy from the initial exothermic reaction is distributed between these two fragments. ucf.edursc.org These intermediates are central to the subsequent steps of the ozonolysis reaction, ultimately leading to the formation of the more stable secondary ozonide. ucf.edursc.org

Recombination to Form Secondary Ozonides (Criegee Ozonides)

The ozonolysis of an alkene, such as methyl linoleate, begins with a 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bond, forming an unstable primary ozonide (a 1,2,3-trioxolane). organic-chemistry.org This primary ozonide rapidly cleaves to form a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate. organic-chemistry.org

For methyl linoleate, ozone can attack either the C9-C10 or the C12-C13 double bond. Attack at the C9-C10 double bond leads to the formation of two sets of Criegee intermediates and aldehydes. The subsequent recombination of these intermediates is what ultimately yields the secondary ozonide, a more stable 1,2,4-trioxolane (B1211807). organic-chemistry.org The formation of the specific this compound occurs when the Criegee intermediate and the aldehyde produced from the cleavage of the C9-C10 double bond recombine.

The Criegee intermediates are themselves 1,3-dipolar species and can undergo a 1,3-dipolar cycloaddition with the carbonyl compounds present in the reaction mixture. organic-chemistry.org This recombination can occur in different orientations, leading to a mixture of possible secondary ozonides. organic-chemistry.org The formation of the 9,10-ozonide specifically involves the recombination of the Criegee intermediate bearing the ester functionality and the aldehyde derived from the aliphatic tail of the fatty acid, or vice versa.

Competing Pathways and By-product Generation (e.g., Hydroperoxides, Aldehydes)

While the formation of secondary ozonides is a primary pathway in the ozonolysis of methyl linoleate in non-participating solvents, several competing pathways can occur, leading to a variety of by-products. The presence of protic solvents like water or alcohols can significantly alter the reaction outcome. researchgate.net

In aqueous environments, the Criegee intermediate can react with water to form α-hydroxyhydroperoxides. mdpi.com These species can further decompose to yield aldehydes and hydrogen peroxide. nih.govacs.org In fact, studies on the ozonolysis of unsaturated fatty acids in aqueous emulsions have shown that the primary products are often aldehydes and hydrogen peroxide, with lower yields of secondary ozonides. nih.gov

Ozonation of methyl linoleate has been shown to produce a range of by-products, including hydroperoxides and various aldehydes. researchgate.netscielo.br The specific aldehydes formed depend on the position of the double bond that is cleaved. For instance, cleavage at the C9-C10 double bond can yield hexanal (B45976) and methyl 9-oxononanoate (B1257084).

The table below summarizes the major products identified from the ozonolysis of methyl linoleate under different conditions.

| Product Type | Specific Compound(s) | Formation Pathway | Reference |

|---|---|---|---|

| Secondary Ozonide | This compound | Recombination of Criegee intermediate and aldehyde | organic-chemistry.org |

| Aldehydes | Hexanal, Methyl 9-oxononanoate, Propanal, Malondialdehyde | Cleavage of the primary ozonide | researchgate.net |

| Hydroperoxides | α-hydroxyhydroperoxides, Hydrogen peroxide | Reaction of Criegee intermediate with protic solvents | nih.govacs.org |

Formation in Complex Biological and Environmental Matrices

The principles of methyl linoleate ozonolysis observed in controlled laboratory settings are also applicable to more complex systems, such as biological membranes and atmospheric aerosols.

Generation in Ozonated Phospholipids (B1166683) and Lipid Assemblies

Linoleic acid is a major component of phospholipids, which are the primary building blocks of cellular membranes. researchgate.net The oxidation of methyl linoleate is often used as a model for lipid peroxidation in biological membranes. When these membranes are exposed to ozone, the unsaturated fatty acid side chains, including linoleate, are susceptible to ozonolysis.

Studies have demonstrated the formation of ozonides from the ozonation of methyl oleate (B1233923) (a monounsaturated fatty acid ester) in liposomes, which are artificial lipid bilayers that mimic cell membranes. nih.gov It is therefore highly probable that methyl linoleate moieties within phospholipids would undergo similar reactions to form the corresponding 9,10-ozonide. The formation of these ozonides within a lipid bilayer could significantly alter the physical properties of the membrane, such as its fluidity and permeability.

Relevance in Atmospheric Chemistry and Particulate Matter Composition

Unsaturated fatty acids and their esters are present in atmospheric aerosols, originating from both biological and anthropogenic sources. researchgate.net These organic coatings on aerosol particles can react with atmospheric oxidants like ozone. The ozonolysis of methyl linoleate at the air-water interface, a model for the surface of atmospheric aerosols, has been studied to understand its atmospheric fate. researchgate.netcopernicus.org

The reaction of ozone with unsaturated lipids on the surface of aerosols can lead to the formation of secondary organic aerosol (SOA), which has significant impacts on air quality and climate. The Criegee intermediates formed during the ozonolysis of alkenes are key precursors to SOA. nih.gov The formation of this compound and other oxygenated products contributes to the chemical complexity and reactivity of atmospheric particulate matter. These reactions can alter the physical properties of aerosols, such as their ability to act as cloud condensation nuclei. copernicus.org The presence of ozone can also initiate the autoxidation of linoleic acid in aerosol particles, further contributing to their chemical transformation in the atmosphere. copernicus.org

Decomposition and Reactivity Studies of Methyl Linoleate 9,10 Ozonide

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of secondary ozonides, such as methyl linoleate (B1235992) 9,10-ozonide, is a complex process influenced by the ozonide's structure, the temperature, and the solvent environment. escholarship.org

The thermal decomposition of methyl linoleate 9,10-ozonide involves the cleavage of the 1,2,4-trioxolane (B1211807) ring. This process is expected to yield a variety of carbonyl compounds. Based on the structure of the this compound, the primary decomposition products would result from the scission of the trioxolane ring, leading to the formation of aldehydes and aldehyde-esters.

While detailed product analysis for the specific thermal decomposition of isolated this compound is not extensively detailed in the provided literature, the general mechanism for ozonide decomposition allows for the prediction of the major products. The cleavage can occur in two ways, yielding two pairs of primary products.

Interactive Table: Predicted Thermal Decomposition Products of this compound

| Cleavage Pathway | Product 1 | Product 2 |

| Pathway A | Nonanal (B32974) | Methyl 9-oxononanoate (B1257084) |

| Pathway B | Hexanal (B45976) | Methyl 12-oxo-9-dodecenoate |

Studies on analogous phospholipid ozonides have shown the formation of lipid aldehydes and corresponding lipid acids upon decomposition, which supports the expected formation of carbonyl compounds from methyl linoleate ozonide. escholarship.org

Specific kinetic parameters, such as activation energy (Ea) and the pre-exponential factor (A), for the thermal decomposition of isolated this compound are not extensively reported in the available literature. Kinetic studies have been performed on the thermal decomposition of its precursor, methyl linoleate, revealing that parameters like initial decomposition temperature and activation energy increase with higher heating rates under both nitrogen and oxygen atmospheres. bingonytt.comamsterdamwebdesign.com However, these kinetics describe the breakdown of the fatty acid ester itself, not the pre-formed ozonide. The kinetics of ozonide decomposition are known to be highly dependent on the specific structure of the ozonide and the surrounding conditions. escholarship.org

The mechanism and rate of thermal decomposition of secondary ozonides are significantly influenced by both solvent and temperature. escholarship.org The polarity of the solvent can affect the reaction pathway; for instance, decomposition in polar solvents like acetic acid is suggested to favor the formation of monomeric ozonides, while non-polar solvents may promote polymerization. dfo-mpo.gc.ca

Temperature is a critical factor, as thermal energy is required to initiate the cleavage of the peroxide bonds within the trioxolane ring. escholarship.org Studies on the ozonolysis of related fatty acids have shown that temperature does not always have a consistent or significant effect on reaction rates within a narrow range, suggesting that other factors, such as crossing phase boundaries, may play a more critical role. rsc.org

There is significant evidence suggesting that the thermal decomposition of this compound proceeds through a non-radical, possibly concerted, mechanism rather than one involving free-radical intermediates.

Electron Spin Resonance (ESR) Studies: Attempts to detect free radicals during the decomposition of this compound using spin traps and ESR were unsuccessful, leading researchers to suggest that the mechanism does not involve free-radical intermediates. escholarship.org

Toxicity and Peroxidation Studies: The toxicity of this compound (MLO) was found to be independent of lipid peroxidation. nih.gov Unlike typical radical initiators, MLO was unable to enhance peroxide formation from methyl linoleate, further supporting a non-radical decomposition pathway. nih.gov

Analogous Systems: Kinetic studies on the gas-phase decomposition of simpler ozonides also propose a concerted mechanism over an initial O–O bond cleavage to produce free radicals. escholarship.org

Interactive Table: Evidence for Decomposition Mechanism of this compound

| Finding | Implication | Source(s) |

| Failure to detect free radicals via ESR spin trapping. | Suggests a non-radical pathway. | escholarship.org |

| MLO-induced toxicity is independent of lipid peroxidation. | The toxic effects are not mediated by radical-chain reactions. | nih.gov |

| MLO does not initiate peroxide formation in methyl linoleate. | MLO does not act as a free-radical initiator. | nih.gov |

| Gas-phase decomposition of simple ozonides is proposed to be concerted. | Provides a mechanistic precedent for a non-radical pathway. | escholarship.org |

Chemical Reactivity with Solvent Systems and Reagents

This compound and its formation intermediates are reactive towards protic solvents like methanol (B129727) and water. escholarship.orgresearchgate.net This reactivity is central to the Criegee mechanism of ozonolysis. The initial reaction of ozone with the double bond forms a primary ozonide, which quickly decomposes into a carbonyl compound and a carbonyl oxide (Criegee intermediate). researchgate.netnih.gov This reactive intermediate can then be trapped by a participating protic solvent.

Reaction with Methanol: When ozonolysis is carried out in methanol, the solvent effectively traps the Criegee intermediate. nih.gov This reaction prevents the intermediate from recombining to form the secondary ozonide and instead leads to the formation of methoxyhydroperoxides.

Reaction with Water: In the presence of water, the Criegee intermediate can react to form hydroxyhydroperoxides. researchgate.net These species can be unstable and may decompose further to yield hydrogen peroxide and carbonyl compounds like aldehydes. researchgate.net Studies have shown that the presence of water during ozonolysis of methyl linoleate can lead to a higher yield of oxygenated products compared to reactions with ethanol (B145695). researchgate.net There is also evidence that ozonides may react directly with water. escholarship.org

Interactions with Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (B87167), Dimethylformamide)

The reactivity of ozonides in polar aprotic solvents like dimethyl sulfoxide (DMSO) is an area of interest, particularly concerning the generation of reactive species. While direct studies on this compound's interaction with DMSO are not extensively detailed in the provided search results, the broader chemistry of DMSO suggests potential reaction pathways. DMSO can be oxidized by various agents, and its reactions often involve the formation of intermediates that can influence subsequent chemical transformations. For instance, the reaction of DMSO with hydroxyl radicals, which can be generated during lipid peroxidation, is known to be very fast. This suggests that if the decomposition of methyl linoleoleate 9,10-ozonide generates radical species, subsequent reactions with DMSO are plausible.

In the context of ozonolysis, participating solvents can trap intermediates like carbonyl oxides. For example, ozonolysis of methyl oleate (B1233923) in methanol leads to the formation of methoxy-hydroperoxides. google.commdpi.com While DMSO is aprotic, its oxygen atom could potentially interact with intermediates from ozonide decomposition. The reaction of DMSO with various electrophiles and its role in oxidation reactions are well-documented. kyoto-u.ac.jpnih.gov For example, DMSO can act as an oxidant in the presence of an acid, leading to the formation of a methyl(methylene)sulfonium intermediate. nih.gov

The table below summarizes the potential types of interactions that could occur between an ozonide and a polar aprotic solvent, based on general principles of organic chemistry.

| Interaction Type | Potential Outcome |

| Solvent as a nucleophile | Attack on electrophilic centers of the ozonide or its decomposition products. |

| Solvent as an oxidant/reductant | Redox reactions with the ozonide or its intermediates. |

| Solvent-mediated decomposition | The polarity of the solvent could influence the rate and mechanism of ozonide decomposition. |

This table is based on general chemical principles and not on specific experimental data for this compound.

Reactivity with Amines

The reactivity of ozonides with amines is a significant area of study due to the biological relevance of amino groups in molecules such as proteins and phospholipids (B1166683). While specific studies detailing the reaction of this compound with various amines were not found in the provided search results, the general reactivity of ozonides suggests that they can react with nucleophilic compounds like amines. This reaction could proceed through several pathways, including nucleophilic attack by the amine on the ozonide ring or its decomposition products. The ozonolysis of primary aliphatic amines has been studied, indicating that amines are susceptible to reaction with ozone and its products. copernicus.org

Investigations into its Role in Lipid Oxidation Processes

This compound and other related ozonides have been investigated as initiators of lipid autoxidation. Studies have shown that ozonides, such as allylbenzene (B44316) ozonide, can initiate the autoxidation of methyl linoleate. nih.gov This process follows the general principles of free-radical autoxidation, where the rate of oxidation is proportional to the square root of the initiator concentration. nih.gov The thermal decomposition of the ozonide generates radicals that can then abstract a hydrogen atom from a lipid molecule, initiating the chain reaction of autoxidation. nih.gov It has been suggested that even a small fraction of an initial ozonolysis reaction can produce radicals that trigger autoxidation. copernicus.org

The initiation of autoxidation is a critical step in lipid peroxidation, and the presence of ozonides can significantly shorten the induction period, meaning the oxidation process starts much more quickly than it would otherwise. copernicus.org

When compared to other peroxidative agents, this compound (MLO) exhibits different behavior in initiating lipid peroxidation. For instance, one study compared MLO with cumene (B47948) hydroperoxide (CumOOH), a model peroxidative agent. nih.gov It was found that CumOOH initiated the peroxide formation of methyl linoleate, whereas MLO was not able to enhance peroxide formation under the same conditions. nih.gov This suggests that the mechanisms by which these two agents induce cellular toxicity are different, with MLO's effects being independent of lipid peroxidation initiation in that specific experimental setup. nih.gov

The table below provides a comparative overview of MLO and CumOOH based on the findings of the study.

| Feature | This compound (MLO) | Cumene Hydroperoxide (CumOOH) |

| Initiation of ML Peroxidation | Did not enhance peroxide formation nih.gov | Initiated peroxide formation nih.gov |

| In Vitro Toxicity | Found to be three times more toxic nih.gov | Less toxic than MLO nih.gov |

| Effect of Vitamin C | Sensitivity decreased nih.gov | Sensitivity increased nih.gov |

| Depletion of GSH and Vitamin E | Less extensive depletion nih.gov | More extensive depletion nih.gov |

This table summarizes findings from a comparative study on the in vitro toxicities of MLO and CumOOH. nih.gov

The decomposition of ozonides is a key source of free radicals that can drive lipid peroxidation. The thermal decomposition of ozonides, like that of allylbenzene, has been shown to produce radicals that initiate the autoxidation of methyl linoleate. nih.gov The process of lipid peroxidation itself is a free-radical chain reaction involving initiation, propagation, and termination steps. cirad.fr

Mechanistic Investigations of Interactions in Biological Systems

The interaction of this compound and other lipid ozonides with biological systems is complex and can trigger a variety of cellular responses. While ozone itself is highly reactive, its effects in biological systems are often mediated by the secondary products formed from its reaction with biomolecules, particularly polyunsaturated fatty acids (PUFAs) in cell membranes and lipoproteins. nih.gov The oxidation of these fatty acids can impact cell signaling and the structure and function of membranes and lipoproteins. nih.gov

In vitro studies have shown that this compound can be toxic to cells, such as alveolar macrophages. nih.gov However, the mechanism of this toxicity does not appear to be primarily driven by the initiation of lipid peroxidation or the depletion of cellular glutathione (B108866) (GSH) levels, which are common mechanisms for other peroxides. nih.gov This suggests that ozonides may have unique biological effects that are distinct from other oxidizing agents. nih.gov

Studies on Cellular Process Modulation, e.g., Macrophage Phagocytosis

Research into the cellular effects of this compound (MLO) has revealed its significant capacity to modulate fundamental cellular processes, particularly the phagocytic activity of macrophages. In vitro studies comparing MLO to cumene hydroperoxide (CumOOH), a model peroxidative agent, have demonstrated that both compounds induce a dose-dependent reduction in the phagocytic function of alveolar macrophages isolated from rat lungs. nih.gov Notably, MLO was found to be approximately three times more toxic to these cells than CumOOH, indicating a potent inhibitory effect on this crucial immune process. nih.gov

| Compound | Effect on Phagocytosis | Relative Toxicity | Primary Toxicity Mechanism |

|---|---|---|---|

| This compound (MLO) | Dose-dependent decrease | 3x more toxic than CumOOH | Independent of lipid peroxidation and GSH depletion nih.gov |

| Cumene Hydroperoxide (CumOOH) | Dose-dependent decrease | Reference compound | Associated with GSH depletion and lipid peroxidation nih.gov |

Role of Antioxidants (e.g., Vitamin C, Alpha-Tocopherol) in Modulating Cellular Interactions

The interaction between this compound and cellular systems is significantly influenced by the presence of antioxidants like Vitamin C (ascorbic acid) and Vitamin E (alpha-tocopherol). Studies have shown that supplementing macrophages with Vitamin C leads to a decreased sensitivity of these cells to the toxic effects of MLO. nih.gov This protective effect suggests that Vitamin C can mitigate the MLO-induced inhibition of phagocytosis, highlighting a different underlying mechanism of toxicity compared to other oxidants like cumene hydroperoxide, where Vitamin C supplementation actually increased sensitivity. nih.gov

In vivo research further supports the role of antioxidants in counteracting MLO's effects. Following intravenous administration of MLO to rats, a significant reduction in Vitamin E levels was observed in both serum and lung tissue. nih.gov This depletion of a key lipid-soluble antioxidant occurs alongside a decrease in total thiol content, indicating that MLO induces a state of oxidative stress that consumes endogenous antioxidant defenses. nih.gov

The protective action of these vitamins involves chain-breaking antioxidant mechanisms. nih.gov Alpha-tocopherol, a potent scavenger of lipid peroxyl radicals, can interrupt oxidative chain reactions. nih.govmdpi.com The resulting alpha-chromanoxy radical can then react with Vitamin C, which regenerates the Vitamin E molecule, allowing it to continue its protective function while Vitamin C is consumed. nih.gov This synergistic relationship is crucial for defending against lipid-derived oxidants.

| Antioxidant | Study Model | Observed Effect | Reference |

|---|---|---|---|

| Vitamin C (Ascorbic Acid) | In vitro (Alveolar Macrophages) | Decreased cellular sensitivity to MLO; reduced inhibition of phagocytosis. | nih.gov |

| Vitamin E (Alpha-Tocopherol) | In vivo (Rats) | MLO administration led to reduced levels of Vitamin E in serum and lung tissue. | nih.gov |

Link to Inflammatory Response Pathways in Research Models

While direct studies mapping the specific inflammatory pathways activated by this compound are limited, its in vivo effects strongly suggest an induction of a significant inflammatory response. Intravenous administration of MLO in rats leads to severe lung injury, characterized by edema and hemorrhages. nih.gov Such acute tissue damage is a potent trigger for inflammation.

The broader context of ozone exposure provides insight into the likely pathways involved. Inhalation of ozone is known to cause pulmonary inflammation, mediated by key signaling molecules and transcription factors. nih.govnih.gov Research in mouse models shows that ozone exposure activates inflammatory mediators represented by Tumor Necrosis Factor (TNF) and Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines, which orchestrate the inflammatory response. mdpi.com

Furthermore, studies on other oxidized derivatives of linoleic acid have demonstrated their ability to modulate inflammatory signaling in macrophages. For instance, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation by suppressing the NF-κB and mitogen-activated protein kinase (MAPK) pathways. mdpi.com Given that MLO is a potent toxic agent causing tissue damage nih.gov, it is plausible that its pro-inflammatory effects are mediated through the activation of central inflammatory pathways like NF-κB and MAPK, consistent with the response to other oxidative stressors and related lipid oxidation products.

Advanced Analytical Methodologies for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of the products formed during the ozonation of methyl linoleate (B1235992). It provides quantitative information on the various functional groups present, allowing for the identification of ozonides, aldehydes, hydroperoxides, and other oxygenated compounds. scielo.br

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying and quantifying the key products of methyl linoleate ozonolysis. researchgate.netscielo.br The ¹H NMR spectrum of ozonized methyl linoleate shows distinct signals that are absent in the spectrum of the unreacted ester. scielo.br

A characteristic multiplet signal appearing around δ 5.2 ppm is attributed to the methynic protons of the 1,2,4-trioxolane (B1211807) ring (the ozonide). scielo.brresearchgate.netresearchgate.net The intensity of this signal increases proportionally with the dose of ozone applied, serving as a direct marker for ozonide formation. researchgate.nettandfonline.com

In addition to the ozonide signal, other key resonances appear in the spectrum, indicating the formation of various by-products. scielo.br Signals in the range of δ 9.6-9.7 ppm are characteristic of aldehydic protons, while resonances between δ 5.5 and δ 5.7 ppm correspond to olefinic protons of hydroperoxides. scielo.brresearchgate.netresearchgate.net The decrease in the intensity of the original olefinic proton signals of methyl linoleate (around δ 5.3 ppm) corresponds with the increase in ozonide and by-product signals, allowing for the monitoring of the reaction progress. tandfonline.com By integrating the areas of these specific signals, the relative quantities of ozonides and major by-products in the reaction mixture can be determined. aocs.org

| Functional Group | ¹H Chemical Shift (δ, ppm) | Description |

|---|---|---|

| Ozonide Methine Protons | ~5.2 | Multiplet signal characteristic of the trioxolane ring protons. scielo.brresearchgate.net |

| Aldehyde Protons | 9.6 - 9.7 | Signals corresponding to the formation of aldehyde by-products. scielo.brresearchgate.net |

| Hydroperoxide Olefinic Protons | 5.5 - 5.7 | Resonances indicating the presence of hydroperoxide species. scielo.brresearchgate.net |

| Unreacted Linoleate Olefinic Protons | ~5.3 | Multiplet from the original double bond protons, which decreases upon ozonation. researchgate.net |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary and crucial information for the structural elucidation of methyl linoleate ozonide and its derivatives. The ¹³C NMR spectrum of the ozonized product mixture reveals a new set of signals corresponding to the carbon atoms involved in the newly formed functional groups. scielo.br

The most definitive signals for the formation of the ozonide are the resonances for the methynic carbons of the 1,2,4-trioxolane ring, which appear in the region of δ 100.0 to 104.4 ppm. scielo.brresearchgate.netresearchgate.net The appearance of these signals provides direct evidence for the formation of the ozonide structure.

Furthermore, ¹³C NMR is highly effective in identifying carbonyl carbons from the aldehyde by-products, which resonate far downfield in the spectrum, typically between δ 199.0 and δ 203.0 ppm. scielo.brresearchgate.net Additional new signals in the aliphatic region, such as those at δ 42.5 and δ 43.8 ppm, are attributed to methylenic carbons adjacent to the ozonide and hydroperoxide groups. scielo.brresearchgate.net These detailed carbon skeleton data are invaluable for confirming the structures of the various ozonation products.

| Functional Group Carbon | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|

| Ozonide Methine Carbons | 100.0 - 104.4 | Key signals confirming the presence of the 1,2,4-trioxolane ring. scielo.brresearchgate.net |

| Aldehyde Carbonyl Carbons | 199.0 - 203.0 | Downfield signals characteristic of aldehyde by-products. scielo.brresearchgate.net |

| Ester Carbonyl Carbon | ~174.4 | Signal from the original methyl ester group. scielo.brresearchgate.net |

| Hydroperoxide/Ozonide-adjacent Methylene (B1212753) Carbons | 42.5 - 43.8 | New aliphatic signals appearing upon ozonation. scielo.brresearchgate.net |

To unambiguously assign the complex proton and carbon signals in the spectra of ozonized methyl linoleate, two-dimensional (2D) NMR techniques are employed. scielo.br Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly vital for this purpose. scielo.brresearchgate.net

The ¹H-¹H COSY experiment establishes correlations between scalar-coupled protons, helping to map out the proton connectivity within the molecules. This is useful for confirming the structure of the fatty acid chains attached to the ozonide and other functional groups.

The HSQC experiment correlates proton signals with their directly attached carbon-13 nuclei. This technique is exceptionally powerful for assigning the carbon signals based on the more easily interpreted proton spectrum. For example, HSQC is used to definitively link the proton signal at δH 5.2 ppm to the carbon signals in the δC 100.9-104.4 ppm range, confirming that these resonances belong to the methine groups of the ozonide ring. scielo.br Similarly, correlations between specific methylene proton signals and their corresponding carbon signals help to identify carbons adjacent to the newly formed ozonide and hydroperoxide functionalities. scielo.br

Mass Spectrometry (MS) Approaches

Mass spectrometry (MS) offers high sensitivity and specificity for the analysis of lipid ozonides, providing critical information on molecular weight and structure. Specialized MS techniques have been developed to pinpoint the location of the original double bonds, which is essential for distinguishing between positional isomers of ozonides.

Ozone-Induced Dissociation (OzID) is a tandem mass spectrometry (MS/MS) technique that elucidates the position of double bonds in unsaturated lipids. core.ac.uk In this method, mass-selected lipid ions are reacted with ozone gas within the mass spectrometer. core.ac.uknih.gov The reaction cleaves the carbon-carbon double bond of the precursor ion, generating two primary product ions for each site of unsaturation. core.ac.uk

The mass-to-charge ratios of these fragment ions are diagnostic for the original location of the double bond. core.ac.uk This allows for the unambiguous differentiation of positional isomers. nih.gov For methyl linoleate, which has double bonds at the 9 and 12 positions, OzID can confirm the formation of the 9,10-ozonide and distinguish it from other potential isomers. The technique is applicable to a wide range of lipid classes and can be used on complex mixtures without prior derivatization. core.ac.uk

OzNOxESI is a novel ion chemistry technique used in liquid chromatography-mass spectrometry (LC-MS) for the detailed analysis of double-bond regioisomerism in lipids. acs.orgnih.govsemanticscholar.org This method involves the online derivatization of the lipid's carbon-carbon double bonds with ozone and nitrogen oxides during the electrospray ionization (ESI) process. acs.orgnih.gov

Upon fragmentation in the mass spectrometer (tandem MS), the resulting OzNOx adduct generates characteristic product ions that unambiguously identify the position of the double bonds. acs.orgnih.gov This approach is highly efficient and can be applied to complex lipid extracts to identify and quantify C=C positional isomers. nih.govsemanticscholar.org For methyl linoleate, OzNOxESI can precisely confirm the 9,10- and 12,13-positions of the original double bonds that lead to ozonide formation, providing a powerful tool for detailed structural confirmation. nih.gov

Liquid Secondary Ion Mass Spectrometry (LSIMS) for Decomposition Product Analysis

Liquid Secondary Ion Mass Spectrometry (LSIMS) has proven to be a valuable tool for the analysis of the decomposition products of lipid ozonides. While direct studies on methyl linoleate 9,10-ozonide are not extensively detailed in readily available literature, research on analogous phospholipid ozonides provides significant insights into the capabilities of this technique. For instance, in the study of the thermal decomposition of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) ozonides, LSIMS was instrumental in identifying high-molecular-weight decomposition products. thermofisher.commdpi.com This soft ionization technique allows for the analysis of large, thermally labile molecules without significant fragmentation, which is critical for identifying intact products from the complex decomposition matrix of ozonides. The application of LSIMS in positive ion mode with a suitable matrix like 3-nitrobenzyl alcohol facilitates the desorption and ionization of these large molecules, enabling their mass-to-charge ratio to be determined accurately. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the analysis of volatile and semi-volatile compounds generated during the ozonolysis of methyl linoleate. The process of ozonolysis cleaves the double bonds of the linoleate molecule, leading to the formation of a variety of smaller, more volatile products such as aldehydes and esters. GC-MS allows for the separation of these complex mixtures with high resolution, followed by their identification based on their mass spectra.

For non-volatile products, derivatization is a common strategy to increase their volatility for GC-MS analysis. Fatty acids, for example, can be converted to their more volatile methyl esters (FAMEs) before analysis. nih.gov The electron ionization (EI) mass spectra obtained from GC-MS provide characteristic fragmentation patterns that serve as a "fingerprint" for each compound, allowing for their unambiguous identification by comparison with spectral libraries.

Key Volatile Products Identified by GC-MS from Methyl Linoleate Ozonolysis:

| Compound Class | Specific Examples |

| Aldehydes | Hexanal (B45976), Nonanal (B32974) |

| Aldehydic Esters | Methyl 9-oxononanoate (B1257084) |

| Esters | Methyl octanoate |

This data is compiled from studies on the decomposition of related lipid hydroperoxides which produce similar volatile compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Non-volatile Products

For the analysis of non-volatile products from the ozonolysis of methyl linoleate, which includes the ozonide itself and larger decomposition products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) are the methods of choice.

LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. This technique is particularly well-suited for the analysis of complex mixtures containing thermally labile and non-volatile compounds. The use of soft ionization techniques such as electrospray ionization (ESI) allows for the analysis of intact ozonides and their larger decomposition products. researchgate.net

SFC-MS has emerged as a powerful alternative and complementary technique to LC-MS for lipid analysis. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This provides several advantages, including higher separation efficiency, faster analysis times, and reduced consumption of organic solvents. nih.govscielo.br The unique properties of supercritical fluids allow for the effective separation of complex lipid mixtures, including isomers. nih.gov SFC is particularly well-suited for the analysis of non-polar to moderately polar compounds, making it an excellent choice for the range of products expected from methyl linoleate ozonolysis. researchgate.net The coupling of SFC with mass spectrometry provides a highly sensitive and selective platform for the comprehensive analysis of non-volatile ozonolysis products. nih.govresearchgate.net

Chromatographic Separation Techniques

Chromatographic techniques are essential for the isolation and purification of this compound and the fractionation of its complex reaction mixtures, enabling detailed characterization of individual components.

High-Performance Liquid Chromatography (HPLC) for Ozonide and Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a critical tool for the separation and purification of ozonides from the complex mixture of products formed during the ozonolysis of methyl linoleate. The technique's high resolution allows for the separation of isomeric ozonides, which is crucial for understanding the stereochemistry of the ozonolysis reaction. For instance, studies on the ozonation of the related compound, methyl oleate (B1233923), have successfully employed HPLC to separate the resulting isomeric ozonides. ozoderm.co The separated isomers can then be collected for further structural elucidation by spectroscopic methods such as NMR and mass spectrometry. ozoderm.co

Silica (B1680970) Gel and Dry Column Chromatography for Product Fractionation

Silica gel chromatography is a fundamental and widely used technique for the fractionation of ozonolysis products. Its application in the purification of ozonides from the ozonolysis of methyl oleate has been well-documented, allowing for the separation of different classes of compounds based on their polarity. mdpi.com This method is effective for the preparative scale separation of reaction mixtures, yielding fractions enriched in specific products for subsequent analysis.

Dry column chromatography on silica gel offers a variation of traditional column chromatography that can also be effectively employed for the separation of lipid mixtures, including phospholipids (B1166683). avantiresearch.com This technique involves packing a column with dry adsorbent and allowing the solvent to move down the column by capillary action. avantiresearch.com It can be a convenient method for the fractionation of the products from methyl linoleate ozonolysis, providing a means to separate compounds with differing polarities.

Complementary Spectroscopic Techniques

In conjunction with mass spectrometry and chromatography, a range of spectroscopic techniques provides further crucial information for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the structural elucidation of ozonides and their byproducts. researchgate.netcopernicus.org Specific chemical shifts in the NMR spectra can be assigned to the protons and carbons of the ozonide ring, as well as to the aldehydic and hydroperoxidic functional groups of decomposition products. researchgate.netcopernicus.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ozonolysis products. The disappearance of the C=C stretching vibration of the parent methyl linoleate and the appearance of new bands corresponding to C-O-C stretching of the ozonide ring and C=O stretching of aldehydic products can be monitored.

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is highly sensitive to the C=C double bonds in lipids and can be used to monitor their consumption during ozonolysis in real-time. copernicus.org It is particularly useful for studying reactions in aqueous environments due to the weak Raman scattering of water.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be employed to monitor the ozonolysis reaction. The disappearance of the weak absorption band associated with the double bonds of methyl linoleate can be tracked. Furthermore, the formation of conjugated dienes, which are potential byproducts of lipid oxidation, can be detected by their characteristic absorption around 234 nm. The concentration of ozone itself can also be measured by its strong UV absorbance at 254 nm.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique utilized for the characterization of this compound. This method provides valuable insights into the functional groups present in the molecule, confirming the structural changes that occur during the ozonolysis of methyl linoleate. The formation of the ozonide is primarily identified by the appearance of new absorption bands and the disappearance or modification of bands associated with the original unsaturated fatty acid ester.

The ozonolysis of methyl linoleate results in the formation of a 1,2,4-trioxolane ring, which is the characteristic structural feature of the ozonide. researchgate.netmdpi.com The presence of this heterocyclic ring gives rise to specific vibrational modes that can be detected by FTIR spectroscopy. The analysis of the FTIR spectrum of ozonized methyl linoleate reveals the disappearance of the C=C stretching vibration, which is a clear indication of the reaction of the double bonds of the parent molecule with ozone.

Detailed research findings from the spectroscopic analysis of ozonated vegetable oils and their methyl esters have elucidated the characteristic absorption bands for the ozonide functional group. researchgate.net The intensity of the signals associated with the ozonides has been observed to increase during the ozonation process. researchgate.net

The key spectral features for the characterization of this compound are summarized in the following data table:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| ~3010 | =C-H Stretch | Alkene | Disappearance indicates consumption of double bonds |

| 2925 - 2855 | C-H Stretch | Alkane (CH₂, CH₃) | Generally remains unchanged |

| ~1740 | C=O Stretch | Ester | Generally remains unchanged |

| 1100 - 1000 | C-O Stretch | Ozonide (1,2,4-trioxolane ring) | Key indicator of ozonide formation |

Note: The exact wavenumbers can vary slightly depending on the specific isomeric form and the sample matrix.

The most significant evidence for the formation of this compound in an FTIR spectrum is the emergence of absorption bands in the 1100-1000 cm⁻¹ region, which are attributed to the C-O stretching vibrations within the 1,2,4-trioxolane ring. Concurrently, the absorption band around 3010 cm⁻¹, characteristic of the =C-H stretching of the cis-double bonds in the linoleate chain, diminishes and eventually disappears as the ozonolysis reaction proceeds to completion. The strong carbonyl (C=O) stretching band of the methyl ester group at approximately 1740 cm⁻¹ typically remains present in the spectrum of the ozonide.

Theoretical and Computational Studies on Methyl Linoleate 9,10 Ozonide

Ab Initio and Quantum Chemical Studies of Ozonolysis Mechanisms

The foundational mechanism for the reaction between ozone and a double bond, first proposed by Criegee, has been extensively investigated and refined through high-level ab initio and quantum chemical calculations. These studies provide a detailed picture of the potential energy surface and the electronic structures of the intermediates involved.

The ozonolysis process is initiated by the 1,3-dipolar cycloaddition of ozone to the C=C double bond, forming an unstable, high-energy intermediate known as the primary ozonide (PO) or molozonide, a 1,2,3-trioxolane. mdpi.com Ab initio studies on analogous alkene systems have characterized the energetics of this step, revealing it to be highly exothermic. smu.edu For instance, calculations on the ozonolysis of ethylene (B1197577) show the formation of the primary ozonide has a reaction energy of approximately -49 kcal/mol. smu.edu

This primary ozonide is kinetically unstable and rapidly undergoes cycloreversion, cleaving the C-C and one O-O bond. smu.edu This decomposition can proceed through two distinct pathways, yielding two pairs of fragments: a carbonyl compound (an aldehyde) and a carbonyl oxide, commonly known as the Criegee intermediate (CI). For methyl linoleate (B1235992) ozonized at the 9,10-position, this cleavage results in the formation of either methyl 9-oxononanoate (B1257084) and the C9 Criegee intermediate, or nonanal (B32974) and the C9 methyl ester Criegee intermediate.

Computational Simulations of Molecular Dynamics and Reaction Pathways

While quantum chemical calculations are excellent for mapping stationary points on a potential energy surface, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules and the exploration of reaction pathways over time. MD simulations have been employed to understand the microscopic interaction mechanisms between ozone and organic molecules. For example, simulations have been used to model the removal of hydrocarbon contaminants from surfaces by ozone, revealing hydroxyl oxidation as a key mechanism. nih.gov

In the context of ozonolysis, MD simulations can inform kinetic models by providing parameters related to the transport and interaction of ozone with lipids. researchgate.net More advanced techniques, such as using MD simulations to guide reaction discovery, have been applied to complex systems like α-pinene ozonolysis. chemrxiv.org These simulations can uncover unexpected isomerization steps and novel reaction channels that might be missed by static quantum chemical calculations alone. chemrxiv.org

For methyl linoleate ozonolysis, MD simulations can model the initial approach of the ozone molecule to the double bond, the conformational changes during the formation of the primary ozonide, and the subsequent separation and potential reorientation of the Criegee intermediate and aldehyde fragments within a solvent or at a gas-liquid interface. This is particularly important for understanding multiphase ozonolysis, such as in atmospheric aerosols, where the reaction kinetics can be influenced by processes at the gas-lipid interface. researchgate.net

Kinetic Modeling and Thermodynamic Analysis of Formation and Decomposition

Kinetic and thermodynamic data derived from computational studies are crucial for predicting the rates of ozonide formation and decomposition under various conditions. Theoretical calculations have provided key energetic parameters for the elementary steps of the Criegee mechanism.

The thermal stability of the final 1,2,4-trioxolane (B1211807) ring is of significant interest. Theoretical studies have calculated the decomposition enthalpies for a range of ozonides. researchgate.net These calculations, often using group increment approaches, assume the primary decomposition products are aldehydes and carboxylic acids. researchgate.net The decomposition of ozonides is an exothermic process, with calculated enthalpies of decomposition (ΔHdec) in the range of -288 to -298 kJ/mol for ozonides derived from symmetric internal alkenes. researchgate.net Kinetic studies of the thermal decomposition of model 1,2,4-trioxanes show that the process follows first-order kinetics and proceeds through a stepwise radical mechanism. mdpi.com

Kinetic multilayer models, constrained by experimental data and parameters from MD simulations, are used to simulate complex ozonolysis processes, such as that of triolein (B1671897) (a triglyceride of oleic acid). researchgate.net These models can predict the decay of the reactant and the yield of products like secondary ozonides, accounting for factors like relative humidity which can significantly suppress ozonide formation. researchgate.net Experimental and modeling studies on methyl oleate (B1233923) monolayers have determined rate coefficients for the reaction with ozone, providing insight into the atmospheric lifetime of such molecules. reading.ac.uk

Below are tables summarizing key thermodynamic and kinetic parameters from computational and experimental studies on ozonides and related molecules.

| Reaction Step | System | Parameter | Value | Reference |

|---|---|---|---|---|

| Primary Ozonide (PO) Formation | Ethylene + O₃ | Reaction Energy (kcal/mol) | -49.2 | smu.edu |

| PO Decomposition | Ethylene PO | Reaction Energy (kcal/mol) | 13.7 | smu.edu |

| Final Ozonide (FO) Formation | H₂CO + H₂COO | Reaction Energy (kcal/mol) | -63.1 | smu.edu |

| Ozonide Decomposition | Symmetric Olefin Ozonides | ΔHdec (kJ/mol) | -298 | researchgate.net |

| Ozonide Decomposition | Crude Ozonation Mixture (Symmetric Olefins) | ΔHdec (kJ/mol) | -288 ± 10 | researchgate.net |

| Vaporization | 1,2,4-Trioxolane | ΔvapH (kJ/mol) at 281 K | 34.8 | nist.gov |

| Reaction | System | Parameter | Value | Reference |

|---|---|---|---|---|

| Thermal Decomposition | cis-fused 1,2,4-trioxane (B1259687) (in Methanol) | ΔH# (kcal/mol) | 20.2 ± 0.6 | mdpi.com |

| Thermal Decomposition | cis-fused 1,2,4-trioxane (in Methanol) | ΔG# (kcal/mol) | 20.2 ± 0.6 | mdpi.com |

| Thermal Decomposition | cis-fused 1,2,4-trioxane (in Benzene) | ΔH# (kcal/mol) | 15.4 ± 0.2 | mdpi.com |

| Ozonolysis | Methyl Oleate Monolayer | Rate Coefficient (cm²/molecule·s) | (5.7 ± 0.9) x 10⁻¹⁰ | reading.ac.uk |

| Ozonolysis | Methyl Oleate Monolayer | Uptake Coefficient (γ) | ~3 x 10⁻⁵ | reading.ac.uk |

Prediction of Reactivity and Intermediate Stability

The stability of the primary ozonide is substituent-dependent. Theoretical studies on the ozonolysis of propylene (B89431) and 2-butene (B3427860) show that alkyl substituents can alter the reaction energies of the decomposition step, in some cases making it exothermic. smu.edu The conformation and configuration of the primary ozonide can influence the stereochemical outcome of the final ozonide. According to the Hammond postulate, the structure of the transition state for primary ozonide cleavage is key. For small alkenes, the transition state favors the formation of syn Criegee intermediates, while for alkenes with bulkier substituents, the reaction is controlled more by the stability of the primary ozonide conformers. smu.edu

The Criegee intermediates formed after the primary ozonide cleavage are highly reactive. High-level ab initio calculations are performed to study their subsequent reactions, such as unimolecular decay or bimolecular reactions with other atmospheric species like water, SO₂, or alcohols. nih.govrsc.org These computational studies model the potential energy surfaces for these reactions, calculating barrier heights and reaction rates to determine the most likely pathways. rsc.org For example, master equation simulations using ab initio computed structures can identify submerged reaction barriers, providing a more accurate picture of the reaction kinetics. rsc.org The competition between these various reaction channels determines the final product distribution, including the yield of the secondary ozonide versus other products like hydroperoxides or carboxylic acids.

Research Applications and Model System Utility

Use as a Model Compound in Fundamental Ozonolysis Research

Methyl linoleate (B1235992) serves as a crucial model compound for investigating the fundamental mechanisms of ozonolysis, the reaction of ozone with carbon-carbon double bonds. Its structure, containing two double bonds, provides a relevant substrate for studying the intricate pathways of this reaction, which is central to various chemical and biological processes. The ozonolysis of methyl linoleate is a classic example of the Criegee mechanism, which proceeds through the formation of a primary ozonide (a 1,2,3-trioxolane), followed by its cleavage to a carbonyl compound and a carbonyl oxide, often referred to as the Criegee intermediate. researchgate.netnih.gov These intermediates can then recombine to form a more stable secondary ozonide (a 1,2,4-trioxolane), or react with other molecules present in the system. researchgate.nettandfonline.com

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for monitoring the ozonolysis of methyl linoleate. researchgate.nettandfonline.com Studies have shown that as the reaction progresses, the signal intensities corresponding to the olefinic double bonds decrease, while signals characteristic of the formed ozonides increase. researchgate.net This direct correlation allows for the assessment of the reaction rate and extent of ozonide formation. researchgate.net The presence of participating solvents, such as water or ethanol (B145695), can influence the reaction products. For instance, in the presence of water, the signal intensities for ozonides have been observed to be higher compared to when ethanol is added. researchgate.net

The ozonolysis of methyl linoleate leads to the formation of a variety of products, including aldehydes and carboxylic acids. researchgate.net However, at lower ozone concentrations, the detection of aldehyde signals can be challenging. researchgate.net The reaction ultimately results in the cleavage of the carbon-carbon double bonds.

Table 1: Key Intermediates and Products in the Ozonolysis of Methyl Linoleate

| Intermediate/Product | Chemical Class | Role in Ozonolysis |

| Primary Ozonide (1,2,3-trioxolane) | Cyclic Peroxide | Unstable initial adduct of ozone and the double bond. researchgate.net |

| Criegee Intermediate (Carbonyl Oxide) | Zwitterion/Biradical | Key reactive intermediate formed from the cleavage of the primary ozonide. nih.govnih.gov |

| Secondary Ozonide (1,2,4-trioxolane) | Cyclic Peroxide | More stable product formed by the recombination of the Criegee intermediate and a carbonyl compound. tandfonline.com |

| Aldehydes (e.g., hexanal (B45976), nonanal) | Carbonyl Compound | Cleavage products of the ozonolysis reaction. researchgate.netnih.gov |

| Carboxylic Acids (e.g., 9-oxononanoic acid) | Carboxylic Acid | Further oxidation products from the ozonolysis reaction. researchgate.net |

Investigations into Lipid Oxidation Mechanisms in Biological Systems

Methyl linoleate 9,10-ozonide is utilized as a model to understand the mechanisms of lipid oxidation in biological systems and the potential toxicological consequences of ozone exposure. nih.govnih.gov The ozonolysis of polyunsaturated fatty acids (PUFAs) in cellular membranes is a significant pathway for oxidative damage. researchgate.net Studies have shown that methyl linoleate ozonide can initiate the autoxidation of methyl linoleate itself, a process that can be inhibited by antioxidants such as d-alpha-tocopherol (vitamin E) and 2,6-di-tert-butyl-4-methylphenol (BHT). nih.gov The rates of this autoxidation are proportional to the square root of the ozonide concentration, following the principles of free radical autoxidation. nih.gov

In vitro studies using alveolar macrophages have demonstrated the toxicity of this compound. nih.gov It was found to be approximately three times more toxic than cumene (B47948) hydroperoxide, a model peroxidative agent, based on the inhibition of phagocytosis. nih.gov Interestingly, the mechanisms of toxicity appear to differ between the two compounds. Supplementation with vitamin C decreased the sensitivity of macrophages to the ozonide while increasing their sensitivity to cumene hydroperoxide. nih.gov Furthermore, the ozonide did not significantly enhance peroxide formation from methyl linoleate, suggesting its toxicity is not primarily mediated by initiating further lipid peroxidation. nih.gov

Intravenous administration of methyl linoleate ozonide in rats has been shown to induce significant toxicity, with the lungs being the primary target organ. nih.gov Observed effects include severe edema, hemorrhages, and depletion of total thiols in both serum and lung tissue. nih.gov Additionally, a decrease in the activity of several antioxidant enzymes, including glutathione (B108866) peroxidase, glutathione reductase, and glucose-6-phosphate dehydrogenase, was noted, along with reduced vitamin E levels. nih.gov These findings suggest that ozonides can contribute to the oxidative stress and lung injury observed after ozone exposure. nih.gov

Table 2: Comparative Toxicity of Methyl Linoleate-9,10-Ozonide (MLO) and Cumene Hydroperoxide (CumOOH) on Alveolar Macrophages

| Parameter | Effect of MLO | Effect of CumOOH | Reference |

| Inhibition of Phagocytosis | Dose-dependent decrease; ~3x more toxic than CumOOH | Dose-dependent decrease | nih.gov |

| Effect of Vitamin C Supplementation | Decreased sensitivity of macrophages | Increased sensitivity of macrophages | nih.gov |

| Glutathione (GSH) Depletion | Less extensive depletion | More extensive depletion | nih.gov |

| Vitamin E Depletion | Less extensive depletion | More extensive depletion | nih.gov |

| Initiation of Methyl Linoleate Peroxidation | Did not enhance peroxide formation | Initiated peroxide formation | nih.gov |

Role as an Intermediate in Synthetic Organic Chemistry

The ozonolysis of unsaturated fatty acid esters like methyl linoleate, which leads to the formation of ozonides as intermediates, is a valuable tool in synthetic organic chemistry. byjus.comlibretexts.org This reaction provides a method for the oxidative cleavage of carbon-carbon double bonds to produce smaller molecules with functional groups, primarily aldehydes and carboxylic acids. byjus.comorganic-chemistry.orgwikipedia.org

The specific products obtained from the ozonolysis of methyl linoleate can be controlled by the work-up conditions following the initial reaction with ozone. A reductive work-up, often employing reagents like zinc and water, will typically yield aldehydes. byjus.com In contrast, an oxidative work-up will lead to the formation of carboxylic acids. organic-chemistry.org This versatility makes ozonolysis a useful synthetic strategy.

A one-pot ozonolysis-oxidation process has been developed for the synthesis of carboxylic acids from alkenes, including unsaturated fatty acid derivatives. organic-chemistry.org This method involves conducting the ozonolysis in an aqueous organic solvent, which helps to prevent the formation of potentially hazardous secondary ozonides. The intermediate species are then directly oxidized to carboxylic acids using an oxidizing agent like sodium chlorite. organic-chemistry.org This approach offers a milder and more environmentally friendly alternative to some traditional oxidation methods. organic-chemistry.org The resulting carboxylic acids can be isolated in high purity and yield through simple extraction procedures. organic-chemistry.org

Table 3: Synthetic Applications of Methyl Linoleate Ozonolysis

| Desired Product | Work-up Condition | Key Reagents | Application |

| Aldehydes | Reductive | Ozone (O₃), followed by Zinc (Zn) and Water (H₂O) or Dimethyl Sulfide (DMS) | Building blocks for further organic synthesis. byjus.compearson.com |

| Carboxylic Acids | Oxidative | Ozone (O₃), followed by an oxidizing agent (e.g., sodium chlorite, hydrogen peroxide) | Synthesis of dicarboxylic acids and other functionalized molecules. organic-chemistry.orggoogle.com |

| ω-Amino Carboxylic Acids | Reductive Amination | Ozonolysis in the presence of an alcohol and water, followed by reductive amination. | Production of monomers for polymers and other specialty chemicals. google.com |

Studies Related to Atmospheric Ozonolysis Products and Their Chemical Fates

The ozonolysis of unsaturated fatty acids and their esters, such as methyl linoleate, at air-water interfaces is a significant area of research in atmospheric chemistry. These reactions are relevant to the aging of organic aerosols, which can impact cloud formation and climate. copernicus.orgcopernicus.org When unsaturated fatty acids form a monolayer at the air-water interface, their reaction with ozone can lead to the formation of various products, some of which may remain at the surface while others partition into the gas or aqueous phase. copernicus.orgcopernicus.org

Studies on oleic acid, a similar unsaturated fatty acid, have shown that ozonolysis produces nonanoic acid, nonanal (B32974), azelaic acid, and 9-oxononanoic acid. copernicus.orgcopernicus.org The persistence of a product film at the interface is temperature-dependent. At near-zero temperatures, a residual film of products can be retained, which is not observed at room temperature. copernicus.org This has important implications for atmospheric aerosols in colder regions.

The Criegee intermediates formed during the ozonolysis of unsaturated lipids at gas-liquid interfaces can undergo various reactions that influence the chemical and physical properties of atmospheric aerosols. researchgate.net These reactive intermediates can be stabilized under certain conditions and participate in bimolecular reactions, contributing to the formation of secondary organic aerosols (SOA). rsc.orgnih.gov The formation of SOA from the ozonolysis of biogenic and anthropogenic volatile organic compounds is a key process in atmospheric chemistry, affecting air quality and climate. noaa.govnih.govmdpi.com The study of model systems like methyl linoleate helps to elucidate the complex chemical transformations that occur in the atmosphere. rsc.org

Table 4: Atmospheric Relevance of Methyl Linoleate Ozonolysis

| Phenomenon | Description | Key Findings from Model Systems |

| Secondary Organic Aerosol (SOA) Formation | Gas-to-particle conversion of oxidation products of volatile organic compounds. noaa.govnih.gov | Ozonolysis of unsaturated fatty acid esters contributes to SOA formation through the generation of low-volatility products. nih.gov |

| Air-Water Interface Chemistry | Reactions occurring at the surface of atmospheric water droplets and aerosols. copernicus.orgcopernicus.org | Ozonolysis of fatty acid monolayers leads to product films whose persistence is temperature-dependent. copernicus.org |

| Criegee Intermediate Reactions | Reactions of carbonyl oxides formed during ozonolysis. nih.govrsc.org | Criegee intermediates can be stabilized and react with other atmospheric species, influencing aerosol composition. researchgate.netrsc.org |

| Chemical Fate of Products | The subsequent reactions and partitioning of ozonolysis products. | Products can include carboxylic acids and aldehydes, which have different volatilities and chemical reactivities in the atmosphere. copernicus.orgcopernicus.org |

Future Directions in Methyl Linoleate 9,10 Ozonide Research

Development of Advanced In-Situ and Real-Time Spectroscopic Monitoring Techniques

A significant leap forward in understanding the kinetics and mechanisms of methyl linoleate (B1235992) 9,10-ozonide formation will come from the development and application of advanced in-situ and real-time spectroscopic monitoring techniques. acs.org Traditional offline methods often miss the fleeting existence of key intermediates. nih.gov Real-time analysis offers a window into the reaction as it happens, providing invaluable data on reaction rates and the influence of various parameters.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy has already shown promise for monitoring ozonolysis reactions in real-time. acs.org Future work could focus on enhancing the sensitivity and temporal resolution of this technique specifically for the methyl linoleate-ozone system. Furthermore, the application of techniques like Raman spectroscopy could provide complementary vibrational information, aiding in the structural elucidation of transient species. spectroscopyonline.com

Proton Nuclear Magnetic Resonance (¹H NMR) has been used to characterize the products of methyl linoleate ozonation, including ozonides. researchgate.netresearchgate.net The development of rapid-scan NMR techniques could enable the real-time tracking of the disappearance of olefinic signals and the appearance of ozonide and aldehyde signals, providing a quantitative measure of reaction progress. researchgate.net

Table 1: Comparison of Potential In-Situ Spectroscopic Techniques for Monitoring Methyl Linoleate Ozonolysis

| Spectroscopic Technique | Information Provided | Potential Advantages for Real-Time Monitoring |

| ATR-FTIR | Vibrational modes of functional groups (e.g., C=C, C-O-O, C=O). | Non-invasive, can be used in various reaction media. acs.org |

| Raman Spectroscopy | Complementary vibrational information, particularly for non-polar bonds. | Can be used with aqueous systems, less interference from water. |

| Rapid-Scan NMR | Quantitative information on the concentration of reactants and products. | Provides detailed structural information on intermediates and products. researchgate.net |

| UV-Vis Spectroscopy | Electronic transitions, useful for detecting conjugated systems or specific chromophores. | High sensitivity for certain species, potential for fast acquisition times. jst.go.jp |

Exploration of Stereochemical Aspects in Ozonide Formation and Reactivity

The stereochemistry of the 1,2,4-trioxolane (B1211807) ring of methyl linoleate 9,10-ozonide has not been extensively studied. The Criegee mechanism predicts the formation of both cis and trans isomers of the secondary ozonide. lsu.edu The ratio of these isomers can be influenced by the solvent and the temperature of the reaction. Future research should focus on the selective synthesis and isolation of these stereoisomers to investigate their distinct physical and chemical properties.

The separation of cis and trans ozonide isomers will likely require advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) with specialized columns. lsu.edu Once isolated, the stereochemistry can be unequivocally determined using techniques like X-ray crystallography and advanced NMR methods, including Nuclear Overhauser Effect (NOE) spectroscopy.

Understanding the reactivity of individual stereoisomers is also a critical area for future investigation. It is plausible that the cis and trans isomers exhibit different thermal stabilities and reactivities towards various reagents. This knowledge would be crucial for applications where the ozonide is used as a synthetic intermediate or in biological systems where stereochemistry can dictate molecular interactions.

Deeper Elucidation of Complex Intermediates and Transient Species

The ozonolysis of methyl linoleate proceeds through a series of highly reactive and short-lived intermediates, as described by the Criegee mechanism. nih.gov While the general pathway is understood, the direct observation and characterization of these transient species, such as the primary ozonide (molozonide) and the Criegee intermediate (carbonyl oxide), remain challenging. nih.govresearchgate.net

Future research will likely employ sophisticated techniques like matrix isolation spectroscopy, where the reaction is carried out at cryogenic temperatures to trap and stabilize the transient intermediates for spectroscopic analysis. nih.gov This approach could provide the first direct experimental evidence for the structure of the primary ozonide of methyl linoleate.